
Carbodiimide
Overview
Description
Carbodiimides are organic compounds characterized by the functional group RN=C=NR. They are known for their role in organic synthesis, particularly in the formation of amide bonds. The parent compound, methanediimine (HN=C=NH), has been detected in interstellar space, but on Earth, carbodiimides are exclusively synthetic . A well-known example is dicyclohexylcarbodiimide, which is widely used in peptide synthesis .
Preparation Methods
Carbodiimides can be synthesized through several methods:
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From Thioureas and Ureas: : A classic route involves the dehydrosulfurization of thioureas using reagents like mercuric oxide: [ (R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O ] Dehydration of N,N’-dialkylureas can also produce carbodiimides: [ (R(H)N)_2CO \rightarrow (RN)_2C + H_2O ] Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .
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From Isocyanates: : Isocyanates can be converted to carbodiimides with the loss of carbon dioxide: [ 2 RN=C=O \rightarrow (RN)_2C + CO_2 ] This reaction is catalyzed by phosphine oxides and is reversible .
Chemical Reactions Analysis
2.1. Mechanism of Amide Bond Formation
The reaction mechanism for carbodiimide-mediated amide bond formation involves several key steps:
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Activation of Carboxylic Acid : The this compound reacts with a carboxylic acid to form an O-acylisourea intermediate.
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Nucleophilic Attack : A primary amine then attacks this intermediate, leading to the formation of an amide bond and releasing a urea by-product.
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Hydrolysis : If the reaction does not proceed, the intermediate can hydrolyze back into the starting materials.
3.1. Comparison of Carbodiimides
Property | EDC | DCC |
---|---|---|
Solubility | Water-soluble | Water-insoluble |
Reaction Conditions | Best at pH 4.5 | Suitable for non-aqueous conditions |
By-products | Urea derivatives | Dicyclohexylurea |
Common Applications | Protein conjugation | Organic synthesis |
3.2. Reaction Conditions for Amide Formation
Condition | Optimal Range | Effect on Reaction |
---|---|---|
pH | 4.5 - 7 | Higher pH reduces efficiency |
Temperature | Low (0-25°C) | Low temperatures suppress side reactions |
Additives | NHS (0-10%) | Increases yield and stability of intermediates |
Recent Research Findings
Recent studies have focused on optimizing this compound reactions to minimize side products such as N-acylurea, which can inhibit catalytic cycles in synthetic processes. Research indicates that adjusting precursor concentrations, temperature, and pH can significantly improve reaction outcomes while maintaining efficiency in molecular assembly processes .
Additionally, investigations into the application of carbodiimides in synthesizing complex N-heterocycles have revealed a variety of methodologies that enhance reaction specificity and yield .
Scientific Research Applications
Organic Synthesis
Carbodiimides are widely used as coupling agents in organic synthesis, particularly for the formation of amide bonds. They facilitate the activation of carboxylic acids, allowing them to react with amines to form stable amides.
Key Applications:
- Peptide Synthesis: Carbodiimides are essential in the synthesis of peptides by activating carboxylic acids for reaction with amino groups. This method is favored due to its efficiency and the mild conditions required .
- Crosslinking Agents: In polymer chemistry, carbodiimides serve as crosslinkers that enhance the mechanical properties and thermal stability of polymers such as polyurethanes and polyamides .
Bioconjugation
In biochemistry, carbodiimides are crucial for bioconjugation processes, which involve linking biomolecules such as proteins and nucleic acids.
Applications:
- Antibody-Drug Conjugates: Carbodiimides are used to couple antibodies with therapeutic agents, improving targeted delivery in cancer treatments .
- Surface Functionalization: They facilitate the modification of biomaterial surfaces to enhance biocompatibility and promote cell adhesion. For instance, collagen scaffolds treated with carbodiimides exhibit improved interactions with cell lines .
Drug Delivery Systems
Carbodiimides play a vital role in developing liposome-based drug delivery systems. These systems utilize carbodiimides to link drugs with liposomal carriers, enhancing drug stability and bioavailability.
Notable Features:
- Enhanced Drug Efficacy: Liposomal formulations can improve the pharmacokinetics of drugs while reducing side effects. This compound-mediated coupling is instrumental in creating these formulations .
- Targeted Delivery: By modifying liposomal surfaces with carbodiimides, researchers can achieve targeted delivery to specific tissues or cells, which is particularly beneficial in cancer therapy .
Biomedical Applications
Carbodiimides are extensively utilized in biomedical engineering for tissue engineering and regenerative medicine.
Case Studies:
- Collagen Crosslinking: Research shows that crosslinking collagen with carbodiimides improves its mechanical properties while maintaining biocompatibility. This makes this compound-crosslinked collagen suitable for various tissue engineering applications .
- Anticalcification Effects: Studies indicate that this compound treatment can significantly reduce calcification in bioprosthetic materials by enhancing their interaction with biological tissues .
Toxicology and Safety Considerations
While carbodiimides have numerous applications, their safety profile is an important consideration. Research has highlighted potential toxicity associated with certain this compound compounds, necessitating caution during their use in biomedical applications .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Organic Synthesis | Peptide synthesis, polymer crosslinking | Efficient formation of amide bonds |
Bioconjugation | Antibody-drug conjugates | Improved targeting and efficacy |
Drug Delivery Systems | Liposome modification | Enhanced drug stability and bioavailability |
Biomedical Applications | Collagen scaffolds | Improved mechanical properties and biocompatibility |
Toxicology | Safety assessment | Potential toxicity requires careful handling |
Mechanism of Action
The mechanism of action of carbodiimides involves the activation of carboxylic acids to form O-acylisourea intermediates, which then react with amines to form amides . This process is facilitated by the electrophilic nature of the carbodiimide group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Carbodiimides are similar to other dehydration agents like carbonyldiimidazole and phosphonium salts. they are unique in their ability to form zero-length crosslinks, meaning no part of their structure becomes part of the final bond between conjugated molecules . Similar compounds include:
Carbonyldiimidazole: Used for activating carboxylic acids in non-aqueous conditions.
Phosphonium Salts: Used in peptide synthesis for similar purposes.
Carbodiimides stand out due to their versatility and efficiency in both aqueous and non-aqueous environments .
Biological Activity
Carbodiimides are a class of organic compounds characterized by the functional group R-N=C=N-R', where R and R' can be various alkyl or aryl groups. The most commonly used carbodiimides in biological applications are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylthis compound (DCC). Their primary biological activity lies in their ability to facilitate the formation of covalent bonds between carboxylic acids and amines, making them invaluable in biochemical research, drug delivery systems, and tissue engineering.
Carbodiimides activate carboxylic acids to form reactive O-acylisourea intermediates, which can then react with amines to form stable amide bonds. This reaction mechanism is crucial for various applications, including:
- Cross-linking proteins : Enhancing the stability and functionality of biomolecules.
- Conjugating drugs to carriers : Improving drug delivery efficacy.
- Modifying surfaces : Facilitating immobilization of biomolecules on solid supports for biosensing applications.
1. RNA Probing
Recent studies have highlighted the use of EDC as a chemical probe for RNA structure. EDC demonstrated a strong preference for modifying uracil and guanine nucleotides in RNA, providing insights into RNA conformation. In vitro experiments showed that EDC could effectively modify RNA with a clear pattern of reactivity that correlates with known nucleotide accessibility, suggesting its potential as a tool for studying RNA dynamics in living cells .
2. Tissue Engineering
Carbodiimides are also employed in tissue engineering, particularly in cross-linking collagen fibers. A study involving the implantation of EDC-cross-linked collagen fibers into an ovine model indicated that these constructs promoted tissue ingrowth compared to other cross-linking methods. However, it was noted that excessive cross-linking could hinder tissue regeneration, highlighting the need for optimal concentrations to balance mechanical properties and biological activity .
3. Drug Delivery Systems
In liposome-based drug delivery systems, carbodiimides like EDC are utilized to conjugate antibodies or drugs to liposomal carriers. This approach enhances targeting capabilities and improves therapeutic efficacy while minimizing side effects. The biocompatibility of carbodiimides under mild reaction conditions makes them suitable for sensitive biomolecules .
Table 1: Summary of this compound Applications in Biological Research
Research Findings
- RNA Modification : EDC exhibited a twofold lower reactivity compared to CMC (this compound derivative), yet retained similar modification patterns across G and U nucleotides, suggesting its utility in RNA studies without excessive background reactivity .
- Collagen Cross-Linking : In a comparative study, lower concentrations of EDC led to better cell adhesion and proliferation on collagen fibers, indicating that high cross-linking density can negatively impact biological responses .
- Catalyst Poisoning Suppression : Research focused on optimizing conditions in this compound-fueled reactions found that careful selection of catalysts and environmental parameters could mitigate unwanted side reactions, enhancing the overall yield and efficiency of biochemical processes .
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions for carbodiimide-mediated amidation in aqueous systems?
this compound-assisted amidation efficiency depends on pH-dependent protonation states of reactants. Adjust the pH to maximize the product of fractional deprotonation of the carboxyl group (α(CMC)), protonation of this compound (1-α(EDAC)), and deprotonation of the amine (α(amine)), as modeled by (stability factor). For example, coupling amines with pKa ≈ 8.5 achieves optimal reactivity near pH 4.5–5.5 due to balanced activation of intermediates . Validate predictions using pH titration curves and NMR/UV-Vis monitoring of reaction progress.
Q. What criteria should guide the selection of this compound crosslinkers (e.g., EDC vs. DCC) for biomolecule conjugation?
Choose based on solubility, reaction medium, and byproduct removal. Water-soluble EDC·HCl is preferred for aqueous systems (e.g., protein immobilization), while DCC suits organic solvents. Include N-hydroxysuccinimide (NHS) to stabilize reactive intermediates and improve coupling efficiency. Characterize conjugation yields via SDS-PAGE or MALDI-TOF .
Q. How can solid-state NMR resolve structural ambiguities in this compound-containing materials?
Use and MAS NMR to distinguish cyanamide (N≡C–N) from this compound (–N=C=N–) moieties. For Sn(NCN), quadrupolar coupling constants (CQ ≈ 1.5 MHz) and shifts (~120–130 ppm) confirm this compound bonding. Compare experimental data with DFT-calculated chemical shifts for validation .
Q. What experimental steps ensure reproducibility in this compound-mediated peptide synthesis?
(1) Pre-activate carboxyl groups with excess EDC/NHS (molar ratio 3:1) in MES buffer (pH 6.0). (2) Purify intermediates via dialysis or size-exclusion chromatography to remove urea byproducts. (3) Confirm amide bond formation using FTIR (C=O stretch at ~1650 cm) or Edman degradation .
Advanced Research Questions
Q. How to resolve contradictions in magnetic properties of transition-metal carbodiimides (e.g., FeNCN vs. CoNCN)?
Magnetic discrepancies arise from crystal field splitting and ligand geometry. For FeNCN, antiferromagnetic ordering (T = 23 K) stems from Fe in octahedral sites, while CoNCN exhibits paramagnetism due to unpaired d-electrons in distorted tetrahedral coordination. Use SQUID magnetometry and neutron diffraction to correlate spin structures with bond angles .
Q. What mechanistic insights explain this compound’s role in palladium-catalyzed aminocarbonylation?
Carbodiimides (e.g., DCC) react with formic acid to generate CO in situ via a Pd-mediated pathway. The active catalyst ([Pd(CO)(this compound)]) facilitates aryl halide coupling to amines, forming amides or phthalimides. Confirm intermediates using -labeling and operando IR spectroscopy .
Q. How do this compound additives influence hydrolytic stability of PLA/PBAT blends?
Polymerized this compound (PCDI) outperforms monomeric analogs (DCC, BDICDI) by forming hydrophobic networks that block ester hydrolysis. Under alkaline conditions (pH 10), PCDI reduces PLA/PBAT mass loss by 40% vs. control. Characterize using TGA (thermal stability) and SEM (surface morphology) .
Q. Can machine learning predict orbital interactions in ternary carbodiimides (e.g., SrZn(NCN)2_22)?
Yes. Train models on DFT-calculated band structures and partial density of states (pDOS) to identify Zn-3d/N-2p hybridization. Python libraries (pymatgen) automate feature extraction from crystallographic data (e.g., bond lengths, symmetry) .
Q. Why does this compound (N,N’-dicyclohexylthis compound) selectively activate BACs (bis(amino)cyclopropenylidenes) but not CAACs?
BACs’ strained cyclopropenylidene ring enhances electrophilicity, enabling this compound insertion to form bicyclic adducts. In contrast, CAACs’ steric bulk impedes adduct formation. Monitor reactions via NMR at –40°C to trap transient intermediates .
Q. How to design this compound-based catalysts for water oxidation?
Cobalt this compound (CoNCN) exhibits p-type conductivity and catalytic activity via Co redox cycling. Optimize performance by doping with Ni (10 mol%) to enhance charge transport. Use electrochemical impedance spectroscopy (EIS) and XPS to correlate surface oxidation states with O evolution rates .
Tables for Key Data
Property | EDC·HCl | DCC | PCDI |
---|---|---|---|
Solubility | Water | Organic | Organic |
Byproduct Removal | Dialysis | Filtration | Non-removable |
Optimal pH Range | 4.5–6.0 | 6.5–8.0 | 3.0–9.0 |
Application | Proteins | Small molecules | Polymers |
Reference |
Material | Magnetic Order (T) | Conductivity Type |
---|---|---|
FeNCN | 23 K (AFM) | Insulator |
NiNCN - | p-type | |
CoNCN - | Paramagnetic | |
Reference |
Properties
InChI |
InChI=1S/CH2N2/c2-1-3/h2-3H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKDCDLSJZCGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075188 | |
Record name | Methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151-51-9 | |
Record name | Carbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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